Limonene oxide, cis-(-)-

Overview

Description

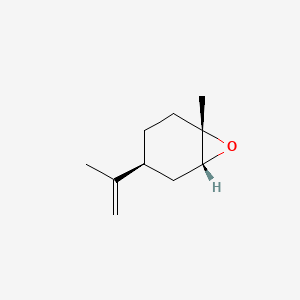

Limonene oxide, also known as limonene 1,2-epoxide, is a monoterpene that can be prepared from limonene . It has antinociceptive and antitumoral activities and is used in many products like food additives, cosmetics, and perfumes .

Synthesis Analysis

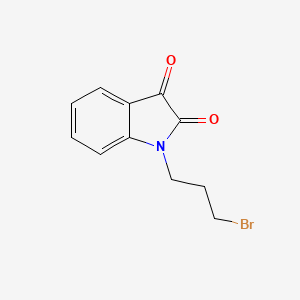

Limonene oxide can be synthesized from limonene through various methods. One such method involves the silylation of crystalline titania P25, which results in an exceptionally selective catalyst for the aerobic limonene epoxidation to 1,2-limonene oxide under solar light irradiation . The reaction product is the valued precursor of bio-based poly(limonene carbonate), a thermoplastic polymer of superior thermal and optical properties .Molecular Structure Analysis

The molecular formula of Limonene oxide, cis-(-)- is C10H16O . The IUPAC Standard InChI is InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3 .Chemical Reactions Analysis

The chemical reactions involving limonene oxide are quite diverse. For instance, it undergoes biocatalytic resolution in the presence of epoxide hydrolase to form enantiomerically pure cis- and trans-limonene oxides . Additionally, it can be used in the synthesis of biobased polymers .Scientific Research Applications

Allergenic Potential and Chemical Analysis

- Allergenic Properties : cis-(-)-Limonene oxide has been identified as a potent sensitizer, particularly after prolonged air exposure, forming potent allergens like (R)-(-)-carvone (Karlberg, Magnusson, & Nilsson, 1992).

Biocatalytic Resolutions

- Enantiomer Synthesis : Research has focused on using epoxide hydrolases for the synthesis of all enantiomers of limonene oxide, proving superior to chemical routes (Ferrandi et al., 2015).

Chemical Synthesis and Separation Techniques

Synthetic Methods : Studies have developed methods for kinetic separation of cis- and trans-limonene epoxides, allowing for high purity isolation (Steiner et al., 2002).

Chiral Auxiliary Synthesis : The creation of secondary phosphine oxides (SPOs) from cis/trans-(+)-limonene oxide is significant for asymmetric catalysis applications (Zimmerman et al., 2020).

Industrial and Chemical Applications

Industrial Chemical Applications : Limonene oxide is a key ingredient in various industrial chemical processes, leading to the formation of several significant compounds (Arata, 1976).

Polycarbonate Synthesis : The development of poly(limonene)dicarbonate using limonene oxide and CO2, with applications in high-performance materials, is a notable advancement (Kindermann, Cristòfol, & Kleij, 2017).

Atmospheric Chemistry

- Atmospheric Chemistry Research : The study of limonene oxide's conformers in the gas phase contributes to understanding atmospheric chemistry and aerosol formation (Loru et al., 2017).

Pharmacological and Biological Applications

Acaricidal Activity : Limonene oxide exhibits acaricidal activity against Rhipicephalus (Boophilus) microplus, an important finding in veterinary parasitology (Ferrarini et al., 2008).

Biocatalytic Applications : Chemoenzymatic epoxidation of limonene using eco-friendly processes represents an innovative approach in catalyst development (Salvi & Yadav, 2020).

Renewable Chemical Synthesis

- Bioeconomy Applications : Limonene oxide serves as a platform chemical for extraction solvents and functionalized products in the bioeconomy sector (Ciriminna et al., 2014).

Mechanism of Action

Safety and Hazards

When handling limonene oxide, it is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapours, mist, or gas . Ensure adequate ventilation and evacuate personnel to safe areas .

Relevant Papers Several papers have been published on the topic of limonene oxide. For instance, a paper titled “Use of Limonene Epoxides and Derivatives as Promising Monomers for Biobased Polymers” discusses the use of limonene-based epoxides as monomers for biobased polymers . Another paper titled “On the Influence of the cis/trans Stereochemistry of Limonene Oxides” emphasizes the reactivity of limonene and its potential to be used as a biobased thermoset precursor . A third paper titled “Solar Synthesis of Limonene Epoxide” discusses the synthesis of limonene oxide under solar light irradiation .

properties

IUPAC Name |

(1S,4S,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9+,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEFMUBVSUDRLG-AEJSXWLSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C(C1)O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CC[C@]2([C@@H](C1)O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186250 | |

| Record name | Limonene oxide, cis-(-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Limonene oxide, cis-(-)- | |

CAS RN |

32543-51-4 | |

| Record name | cis-(-)-1,2-Epoxy-p-menth-8-ene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32543-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Limonene oxide, cis-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032543514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Limonene oxide, cis-(-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIMONENE OXIDE, CIS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/215X25J847 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Limonene oxide, cis-(-)- in the context of natural products and their applications?

A: Limonene oxide, cis-(-)- is a significant component of the essential oils found in various plants with known medicinal properties. For example, it represents a notable constituent in the essential oil of Conyza newii, a plant traditionally recognized for its mosquito repellent properties. [] This highlights the potential of Limonene oxide, cis-(-)- and similar naturally occurring compounds as valuable sources for developing novel mosquito repellents.

Q2: Besides mosquito repellency, are there other potential applications for Limonene oxide, cis-(-)- based on its presence in essential oils?

A: Research indicates that Limonene oxide, cis-(-)- is present in the essential oil extracted from Isodon rugosus, a plant valued for its medicinal properties. [] The essential oil of Isodon rugosus has demonstrated both antioxidant and antibacterial activities. While further research is necessary to determine the specific contribution of Limonene oxide, cis-(-)- to these effects, its presence suggests potential applications in developing novel antioxidant and antibacterial agents.

Q3: Can you elaborate on the methods used to analyze Limonene oxide, cis-(-)- in the context of essential oil research?

A: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for identifying and quantifying the individual components within complex mixtures like essential oils. [, ] This method allows researchers to identify Limonene oxide, cis-(-)- and determine its relative abundance within the essential oil composition. This information is crucial for understanding the potential synergistic effects of different compounds within the oil and for developing standardized extracts with consistent properties.

Q4: Why is it important to study the variation in essential oil composition, including the presence of Limonene oxide, cis-(-)-, across different samples and sources?

A: Research has shown significant variation in the essential oil content and composition of commercially available Carum carvi L. (caraway) seeds sourced from various countries. [] This variation can significantly impact the quality, efficacy, and potential applications of these products. Understanding the factors contributing to this variability, including geographical origin, harvesting practices, and storage conditions, is crucial for developing standardized extraction and production methods that ensure consistent quality and therapeutic benefits.

Q5: Are there any established methods for separating Limonene oxide, cis-(-)- from other compounds found in essential oils or its racemic mixture?

A: Yes, research highlights a method for separating Limonene oxide, cis-(-)- from its diastereomeric counterpart, Limonene oxide, trans-(+)-. This method utilizes the difference in reaction rates between the isomers during either aqueous mercury(II)-mediated or acid-catalyzed hydration. [] This process allows for the kinetic separation of Limonene oxide, cis-(-)- or Limonene oxide, trans-(+)- from the commercially available mixture, achieving high diastereoselectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B3051197.png)

![2-[(2-Nitrophenyl)amino]propanoic acid](/img/structure/B3051199.png)

![5,7-Dimethyltetrazolo[1,5-a]pyrimidine](/img/structure/B3051214.png)